molecular formula C10H11N3O2 B572804 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263061-14-8

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B572804
CAS No.: 1263061-14-8
M. Wt: 205.217
InChI Key: CYHHOLYDSIIKIU-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield disubstituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups at the C2 and C6 positions .

Comparison with Similar Compounds

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHHOLYDSIIKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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